Dinocap

Descripción

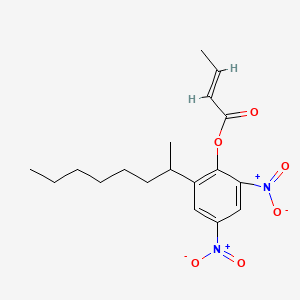

Structure

2D Structure

Propiedades

Key on ui mechanism of action |

/Dinitrophenols/ ... are uncouplers of oxidative phosphorylation & incr the oxidative metabolism & heat production in the body. /Dinitrophenols/ Dinitro compounds stimulate tissue respiration while at the same time impairing adenosine triphosphate (ATP) synthesis. This uncoupling of oxidative phosphorylation results in the conversion of energy into heat rather than its storage in the high-energy phosphate bond of ATP. This hyperthermia-inducing effect of dinitro compounds means that their toxicity, which is greater at high temperature, is markedly influenced by environmental factors. /Dinitro compounds/ |

|---|---|

Número CAS |

39300-45-3 |

Fórmula molecular |

C18H28N2O6 |

Peso molecular |

368.4 g/mol |

Nombre IUPAC |

(2-nitrophenyl) (E)-but-2-enoate;nitrous acid;octane |

InChI |

InChI=1S/C10H9NO4.C8H18.HNO2/c1-2-5-10(12)15-9-7-4-3-6-8(9)11(13)14;1-3-5-7-8-6-4-2;2-1-3/h2-7H,1H3;3-8H2,1-2H3;(H,2,3)/b5-2+;; |

Clave InChI |

ZVJZHLVSRSKTNE-OPIVVEOKSA-N |

Impurezas |

TECHNICAL MATERIAL CONTAINS ... 10% OF OTHER NITROPHENOLS, CHIEFLY, 2,4-DINITRO-6-(1-METHYL-N-HEPTYL)PHENOL. |

Punto de ebullición |

138-140 °C (0.05 mm Hg) at 0.007kPa: 138-140Â °C |

Color/Form |

Dark brown liquid |

Densidad |

1.10 g/cu cm @ 20 °C Relative density (water = 1): 1.10 |

Descripción física |

Dinocap is a dark oily liquid. Nearly insoluble in water. Used as a fungicide and acaricide. Dark, reddish-brown liquid; [EXTOXNET] DARK BROWN LIQUID. |

Solubilidad |

Sparingly soluble in water. Soluble in most organic solvents. Soluble in most organic solvents (e.g., acetone, methanol, heptane). Water solubility = 4 mg/l @ 25 °C Solubility in water: none |

Sinónimos |

2-Methylheptyl-4.6-dinitrophenyl crotonate |

Presión de vapor |

0.00000004 [mmHg] Vapor pressure = 5.3 nPa (4.0X10-8 mm Hg) @ 20 °C; 75 nPa (5.6X10-10 mm Hg) @ 25 °C 4.0X10-8 mm Hg @ 20-25 °C Vapor pressure at 20Â °C: negligible |

Origen del producto |

United States |

Historical Context of Dinocap Research

Dinocap was first introduced and registered as a pesticide in the late 1950s. orst.edu It was developed primarily as a contact fungicide and, to a lesser extent, as an acaricide for controlling mites. orst.edufao.org Its main application was in the control of powdery mildew on a variety of crops, including fruits, vegetables, and ornamentals. orst.educambridge.orguwi.edu

Initial research focused on its efficacy and chemical properties. This compound is not a single chemical entity but a mixture of isomers. The technical product consists of 2,4-dinitro-6-octylphenyl crotonates and 2,6-dinitro-4-octylphenyl crotonates. fao.orgbcpcpesticidecompendium.org The "octyl" group is itself a mixture of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl isomers. fao.org Early formulations were available as dusts, liquid concentrates, and wettable powders, sold under various trade names such as Karathane and Arathane. orst.edu

| Property | Description |

| Chemical Class | Dinitrophenyl orst.edu |

| Primary Use | Contact Fungicide (especially for Powdery Mildew), Acaricide orst.edufao.org |

| Initial Registration | Late 1950s orst.edu |

| Common Formulations | Dust, Liquid Concentrate, Wettable Powder orst.edu |

| Isomeric Composition | Mixture of 2,4-dinitro-6-octylphenyl crotonates and 2,6-dinitro-4-octylphenyl crotonates fao.orgbcpcpesticidecompendium.org |

Evolution of Research Perspectives on Dinocap

The scientific understanding of Dinocap has evolved significantly since its introduction. Initial studies were primarily field-based, confirming its effectiveness against powdery mildew on crops like coriander and apples. orst.educambridge.org However, the focus of research gradually shifted from simple efficacy trials to more in-depth biochemical, metabolic, and toxicological investigations.

A pivotal development in this compound research was the elucidation of its mode of action. Scientists discovered that this compound acts as an uncoupler of mitochondrial oxidative phosphorylation. fao.orgresearchgate.net This mechanism involves disrupting the electron transport chain in mitochondria, which inhibits the production of ATP, the main energy currency of cells, ultimately leading to cell death in target fungi and mites. youtube.comherts.ac.uk

Subsequent research concentrated on the metabolic fate of this compound in biological systems and the environment. Studies in rats and mice showed that the compound is rapidly metabolized and excreted, primarily through urine and feces, with little tendency to accumulate in tissues. fao.org Environmental fate studies indicated that this compound is not considered persistent in soil. herts.ac.uk

| Research Era | Key Focus Areas | Notable Findings |

| 1950s - 1970s | Efficacy and Application | Effective contact fungicide for powdery mildew on various crops. orst.educambridge.org |

| 1980s - 1990s | Mode of Action & Toxicology | Identified as an uncoupler of oxidative phosphorylation. fao.orgresearchgate.net Initial multi-generational and developmental toxicity studies conducted. inchem.org |

| Late 1990s - 2000s | Metabolism & Environmental Fate | Elucidation of metabolic pathways in animals, showing rapid excretion. fao.org Found to be non-persistent in soil environments. herts.ac.uk |

| 2000s - Present | Isomer-Specific Analysis & Regulation | Increased focus on the toxicology of individual isomers like meptylthis compound (B1662176). fao.org Re-evaluation by international bodies (JMPR) and regulatory restrictions in some regions. fao.orgherts.ac.uk |

Current Academic Relevance and Research Gaps

Metabolic Transformation Pathways

Metabolism in Mammalian Systems

Identification of Urinary Metabolites

Studies in rats and mice have characterized the urinary metabolites of the methylheptyl isomer of this compound inchem.org. Analysis of pooled urine samples showed that the pattern of metabolites is consistent with a metabolic pathway involving extensive initial hydrolysis of the croton ester, leading to the loss of the crotonate group inchem.orgfao.org. This hydrolysis results in the formation of dinitrooctylphenol inchem.org. Subsequent metabolism appears to occur via beta- or alpha-oxidation of the methylheptyl group inchem.org.

In rats, approximately 30.9% of administered 14C-labeled 2,4-dinitro-6-(2-octyl)phenyl crotonate (2,4-DNOPC), a main component of commercial this compound, was excreted in the urine over a 4-day period, with over 90% of the total excreted within the first 24 hours fao.org. Mice excreted a larger proportion, approximately 58.3%, within the same timeframe fao.org. Twelve metabolites were identified in rat urine and thirteen in mouse urine fao.org. The main metabolites in the urine of both species were identified as 2,4-dinitro-6-(1-methyl-7carboxyheptyl)phenol and 2,4-dinitro-6-(1-methyl-5-hydroxyheptyl)phenol fao.org. Small proportions of radiolabel were eliminated as conjugates, including acetyl conjugates in rats and unidentified conjugates (including sulfates) in mice inchem.org.

Metabolism in Plants

The metabolism of this compound in plants has been investigated in crops such as apples and squash epa.govfao.org. Studies have shown that this compound is metabolized in plants, with the pattern of metabolites in feces of animals being similar to that observed in squash and cucumbers, suggesting similar metabolic pathways inchem.org. In cucumber leaves, one significant metabolite identified was 2,4-DNOP fao.org. Studies on the nature of residues in apples treated with 14C-dinocap have also been conducted epa.govfao.org.

Microbial Degradation Pathways in Soil

This compound undergoes microbial degradation in soil fao.orgresearchgate.net. Degradation rates can vary depending on soil pH and temperature fao.org. Studies have shown that degradation is more rapid in soils with higher pH (6.7 and 7.1) compared to those with lower pH (4.8 and 5.5), indicating that chemical hydrolysis to dinitrooctylphenol (DNOP) is a primary route of degradation in soil fao.org.

In sandy loam soil under aerobic conditions, both 2,4-DNOPC and 2,6-DNOPC isomers of this compound were degraded, with 2,6-DNOPC degrading more rapidly fao.org. The principal route of degradation for both isomers was hydrolysis to their respective DNOPs, followed by subsequent incorporation into bound residues fao.org. Significant mineralization of both isomers to 14CO2 was also observed fao.org. Microorganisms, including bacteria and fungi, possess the biochemical versatility to degrade pesticides, utilizing various metabolic pathways mdpi.com. An anaerobic consortium of different bacterial species has shown the ability to completely degrade dinitro-derivatives researchgate.net.

Isomeric Activity and Stereochemistry

This compound is a complex mixture of isomers eurl-pesticides.eu. Technical this compound consists of a mixture of 2,4-dinitro-6-octylphenyl crotonates and 2,6-dinitro-4-octylphenyl crotonates, where the "octyl" group is a mixture of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl isomers fao.orgfao.org. This results in six enantiomeric pairs of isomeric dinitrophenyl crotonates eurl-pesticides.eu. Stereochemistry, the study of the spatial arrangement of atoms, is crucial as different stereoisomers can exhibit differing biological activities uou.ac.innptel.ac.inmichberk.com.

Meptylthis compound as a Key Active Isomer

Meptylthis compound, specifically 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate (2,4-DNOPC), has been identified as a key active isomer of this compound inchem.orgfao.orgeurl-pesticides.euregulations.gov. It is the most abundant component in a typical this compound mixture, constituting approximately 22% fao.orgeurl-pesticides.eu. Meptylthis compound is considered the single isomer of the existing active substance this compound fao.org. It is a racemic mixture of two enantiomers of 2,4-dinitro-6-(methyl-heptyl)-phenyl crotonate eurl-pesticides.eu. Meptylthis compound was introduced as a novel fungicide with a more favorable toxicological profile compared to the older this compound mixture cabidigitallibrary.orgsigmaaldrich.com. Its fungicidal activity is based on the inhibition of spore germination by upsetting the electrochemical balance within fungal cells, acting as an uncoupler of oxidative phosphorylation cabidigitallibrary.orgeurl-pesticides.eu.

Studies have been conducted with meptylthis compound as a surrogate for this compound to evaluate metabolism and pharmacokinetics epa.gov. The primary metabolic pathway for meptylthis compound in both rats and mice involves fatty acid beta-oxidation epa.gov.

Impact on Non-Target Organisms

This compound is considered highly toxic to certain non-target organisms, particularly those in aquatic environments. herts.ac.uk

Aquatic Organisms

This compound poses a significant risk to aquatic life, demonstrating high toxicity to both fish and invertebrates. herts.ac.uk

Studies indicate that this compound is very highly toxic to fish. Acute toxicity tests have established low LC50 values for various fish species. For example, the 96-hour LC50 for rainbow trout is reported as 15 µg/L, 33 µg/L for goldfish, and 20 µg/L for bluegill. orst.edu Another source provides a 96-hour LC50 of 0.0053 mg/L for Lepomis macrochirus (bluegill) and a 96-hour LC50 of 0.274 mg/L for Oncorhynchus mykiss (rainbow trout). herts.ac.uktarsis-agrichem.co.il Chronic exposure also demonstrates high toxicity, with a reported 21-day NOEC of 0.00179 mg/L for Pimephales promelas. herts.ac.uk

Table 1: Acute Toxicity of this compound to Fish

| Species | Endpoint | Concentration (µg/L) | Source |

| Rainbow trout | 96-hour LC50 | 15 | orst.edu |

| Goldfish | 96-hour LC50 | 33 | orst.edu |

| Bluegill | 96-hour LC50 | 20 | orst.edu |

| Lepomis macrochirus | 96-hour LC50 | 5.3 | herts.ac.uk |

| Oncorhynchus mykiss | 96-hour LC50 | 274 | tarsis-agrichem.co.il |

Table 2: Chronic Toxicity of this compound to Fish

| Species | Endpoint | Concentration (mg/L) | Source |

| Pimephales promelas | 21-day NOEC | 0.00179 | herts.ac.uk |

This compound is also highly toxic to aquatic invertebrates. herts.ac.uk The 48-hour EC50 for immobilization in Daphnia magna (water flea) is reported as 0.0332 mg/L. tarsis-agrichem.co.il Another study indicates a 48-hour EC50 of 0.004 mg/L for Daphnia magna. hpc-standards.com Chronic effects on Daphnia magna have also been observed, with a 21-day NOEC of 0.00094 mg/L. herts.ac.uk

Table 3: Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Concentration (mg/L) | Source |

| Daphnia magna | 48-hour EC50 (acute) | 0.0332 | tarsis-agrichem.co.il |

| Daphnia magna | 48-hour EC50 (acute) | 0.004 | hpc-standards.com |

| Daphnia magna | 21-day NOEC (chronic) | 0.00094 | herts.ac.uk |

| G. fasciatus | 96-hour LC50 (acute) | 0.075 | orst.edu |

Terrestrial Organisms

The impact of this compound extends to terrestrial organisms, although the level of toxicity can vary. herts.ac.uk

This compound is considered moderately toxic to mammals. herts.ac.uk For earthworms (Eisenia fetida), the acute 14-day LC50 is reported as 202.4 mg/kg in soil. tarsis-agrichem.co.il Another source indicates a 14-day LC50 of 60 mg/kg for Eisenia foetida. herts.ac.uk Chronic effects on earthworm reproduction have been noted, with a NOEC of 4.06 mg/kg. herts.ac.uk

Table 4: Toxicity of this compound to Terrestrial Organisms (Mammals and Earthworms)

| Organism | Endpoint | Concentration (mg/kg) | Source |

| Earthworms (Eisenia fetida) | 14-day LC50 (acute) | 202.4 | tarsis-agrichem.co.il |

| Earthworms (Eisenia foetida) | 14-day LC50 (acute) | 60 | herts.ac.uk |

| Earthworms | Chronic NOEC (reproduction) | 4.06 | herts.ac.uk |

This compound is moderately toxic to birds. orst.edu The reported 5- to 8-day dietary LC50 for this compound is 790 ppm. orst.edu Studies have also indicated that ducks fed 50 ppm of this compound in their food developed cataracts. orst.edu

Table 5: Toxicity of this compound to Avian Species

| Species | Endpoint | Concentration | Source |

| Birds | 5- to 8-day dietary LC50 | 790 ppm | orst.edu |

| Ducks | Dietary effect | 50 ppm | orst.edu |

Environmental Fate and Persistence

The environmental fate of this compound involves its breakdown and movement within different environmental compartments, primarily soil and water.

Degradation in Water Systems

This compound has slight solubility in water. orst.edu If present in water, it is likely to be adsorbed to suspended colloidal materials or precipitated in sediment. orst.edu In alkaline water, this compound may undergo chemical hydrolysis. nih.gov Estimated half-lives in alkaline water are reported as 129 days at pH 8 and 12.9 days at pH 9. nih.gov this compound is estimated to be nonvolatile from water. nih.gov While biodegradation occurs in soil, biodegradation in water may also occur. nih.govijnrd.org

Hydrolysis in Aqueous Media

Hydrolysis is a significant degradation pathway for this compound in water, particularly under alkaline conditions. The ester linkage of this compound is susceptible to base-catalyzed hydrolysis agropages.comechemi.com. Studies have estimated the hydrolysis half-lives of this compound in aqueous solutions at different pH levels.

| pH | Estimated Half-life (days) | Source |

| 7 | 129 (estimated 3.5 years in another source) | echemi.comnih.gov |

| 8 | 129 | echemi.comnih.gov |

| 9 | 12.9 | echemi.comnih.gov |

Another source provides slightly different half-life values at pH 7 and 20 °C, reporting 23 days herts.ac.ukherts.ac.uk.

pH and Temperature Sensitivity of Degradation

The hydrolysis of this compound is markedly influenced by both pH and temperature herts.ac.ukherts.ac.ukeurl-pesticides.eufao.org. Degradation is generally more rapid under basic conditions and at higher temperatures eurl-pesticides.eufao.org.

Detailed data on the combined effects of pH and temperature on the half-life (DT₅₀) of this compound isomers (mean of 2,4- and 2,6- isomers) illustrate this sensitivity:

| pH | Temperature (°C) | DT₅₀ (days) | Source |

| 4 | 20 | 280 | herts.ac.ukherts.ac.uk |

| 4 | 30 | 73 | herts.ac.ukherts.ac.uk |

| 9 | 20 | 6.5 | herts.ac.ukherts.ac.uk |

| 9 | 30 | 1.7 | herts.ac.ukherts.ac.uk |

The 2,6-isomer of this compound has been shown to hydrolyze more quickly than the 2,4-isomer herts.ac.ukherts.ac.uk.

Photodegradation Characteristics

This compound is rapidly decomposed by light agropages.comechemi.com. Photolysis can contribute to its degradation in environmental matrices exposed to sunlight. A study investigating the photolysis of labelled this compound in a pH 5 aqueous buffer solution irradiated with a xenon arc for 367 hours (equivalent to 82.84 days of summer sunlight at 30º N) showed biphasic degradation fao.org. The initial and terminal half-lives were equivalent to 4.9 and 57.2 hours of summer sunlight, respectively fao.org. The major degradation product identified in this study was 2,4-DNOP fao.org.

Potential for Particle-Bound Transport

This compound has a low aqueous solubility (<0.1 mg/l) agropages.comechemi.com and tends to bind tightly to soil and particulate matter in the water column echemi.comnih.gov. This strong adsorption suggests a low potential for leaching through soil herts.ac.ukherts.ac.ukfao.org.

Laboratory leaching studies conducted on various soil types (clay, clay loam, silt loam, sandy loam, and silty clay loam) with 14C-dinocap showed that the majority of radioactivity remained in the top segment of the soil columns (70% or more of the total recovered radioactivity) fao.org. Radioactivity was detectable in the leach water in only two of the five soil types (silt loam and clay loam), and the amounts were low fao.org. These findings indicate that this compound and/or its degradation products are not leached extensively in a range of different soils fao.org.

The potential for particle-bound transport of this compound is classified as medium herts.ac.ukherts.ac.uk.

Effects on Ecosystem Processes

The use of fungicides like this compound can negatively impact the diverse microbial communities within the soil, potentially disrupting essential biological processes vigyanvarta.in.

Impact on Soil Microbial Communities

Several studies have demonstrated negative effects on the growth, survival, and activity of soil microbes due to fungicide use, including this compound vigyanvarta.intidjma.tn. This compound has been reported to inhibit the activity of ammonifying bacteria vigyanvarta.in.

Carbon Mineralization

Studies have investigated the effects of this compound on carbon mineralization in soils, a key ecosystem process driven by microbial activity nih.govresearchgate.netebi.ac.ukdntb.gov.uaresearchgate.netnih.gov. Carbon mineralization can be assessed through basal and substrate-induced respiration nih.govresearchgate.net.

In one study, the effects of this compound on carbon and nitrogen mineralization were measured in arable and grassland soils treated with the fungicide at application and ten times lower doses nih.govresearchgate.net. Basal respiration and substrate-induced growth were observed to be rather stimulated by the fungicides, particularly at lower application doses nih.govresearchgate.net. However, the study concluded that a potential risk may exist to soil microorganisms and their activities in soils routinely treated with this compound nih.govresearchgate.net.

| Soil Type | This compound Dose | Effect on Basal Respiration | Effect on Substrate-Induced Growth | Source |

| Arable Soil | Application | Stimulation (rather) | Stimulation (rather) | nih.govresearchgate.net |

| Arable Soil | 10x Lower | Stimulation (especially) | Stimulation (especially) | nih.govresearchgate.net |

| Grassland | Application | Stimulation (rather) | Stimulation (rather) | nih.govresearchgate.net |

| Grassland | 10x Lower | Stimulation (especially) | Stimulation (especially) | nih.govresearchgate.net |

Nitrogen Mineralization (Ammonification and Nitrification)

Nitrogen mineralization, encompassing the processes of ammonification and nitrification, is a fundamental component of the soil nitrogen cycle, mediated by diverse soil microorganisms. Ammonification is the conversion of organic nitrogen into ammonia, while nitrification is the biological oxidation of ammoniacal nitrogen to nitrate (B79036), with nitrite (B80452) as an intermediate. cdc.gov These processes are crucial for nutrient availability to plants.

Research indicates that this compound can exert inhibitory effects on these vital microbial activities in soil. Studies evaluating the impact of this compound on carbon and nitrogen mineralization in arable and grassland soils have shown a decrease in potential ammonification following treatment with the fungicide. researchgate.netnih.gov After a 14-day incubation period, ammonification was reduced to 48% in arable soil and 83% in grassland soil at the application dose of this compound. researchgate.netnih.gov

Similarly, nitrification, the conversion of ammonium (B1175870) to nitrate by nitrifying bacteria, can also be affected by fungicide application. While one study primarily highlighted the significant decrease in nitrification caused by mancozeb, it also included this compound in the assessment of potential risk to soil microorganisms and their activities when soils are routinely treated with these fungicides. researchgate.netnih.gov The impact on nitrogen transforming microorganisms has been observed in soils treated with fungicidal mixtures. researchgate.net

The observed reductions in ammonification and nitrification rates suggest that this compound can interfere with the natural cycling of nitrogen in soil ecosystems. researchgate.netnih.gov This interference can potentially impact nutrient availability for plants and alter the dynamics of nitrogen compounds in the soil environment.

The following table summarizes the observed effects of this compound on ammonification in different soil types:

| Soil Type | This compound Application Dose | Ammonification (as % of control) after 14 days |

| Arable Soil | Application Dose | 48% |

| Grassland Soil | Application Dose | 83% |

Accumulation in the Food Chain (Bioaccumulation)

Bioaccumulation refers to the process by which a substance accumulates in an organism's tissues over time, either through direct uptake from the environment or through the consumption of contaminated food. mit.eduocean.orgecetoc.org this compound's chemical structure, which includes a hexyl chain, contributes to its lipophilic properties, meaning it has a high solubility in lipids (fats). ontosight.ai This characteristic is a key factor influencing its potential for environmental persistence and bioaccumulation. ontosight.ai

Due to its lipophilicity and resistance to degradation, this compound has the potential to persist in the environment and accumulate in the food chain. ontosight.ai This accumulation can occur in aquatic organisms, which are exposed to the compound through contaminated water and food sources. nih.govresearchgate.net Pesticides used on crops can drift into aquatic environments, where they can be metabolized and bioaccumulated in aquatic food chains. nih.gov

The process of biomagnification can then occur, where the concentration of a substance increases at successively higher levels of the food chain as contaminated organisms are consumed by predators. nih.govmit.eduocean.orgmontereybayaquarium.org While bioaccumulation happens within an individual organism, biomagnification occurs across trophic levels. mit.edu Studies have shown that different fish tissues can accumulate pesticides, with the extent of accumulation varying depending on the specific pesticide. nih.gov The potential for pesticides to bioaccumulate in aquatic species and biomagnify along food chains is a recognized environmental concern. researchgate.net

The high lipid solubility of compounds like this compound allows them to build up in the fatty tissues of living organisms. montereybayaquarium.org This bioaccumulation in individual organisms can lead to biomagnification in top predators within a food web, including potentially posing risks to humans who consume contaminated organisms. nih.govmontereybayaquarium.org

Fungicide Resistance Research and Management Strategies

Documented Cases of Resistance Development

Resistance to fungicides, including dinocap, arises through the selection and spread of naturally occurring or newly generated resistant fungal strains within a population exposed to the fungicide. frac.info This can lead to a decline in disease control over time. frac.infonih.gov

Resistance in Powdery Mildew Pathogens

Documented cases of reduced sensitivity or resistance to this compound have been observed in several powdery mildew pathogens.

Research in the Czech Republic from 2001 to 2011 and again between 2012 and 2015 screened cucurbit powdery mildew (CPM) isolates, including Golovinomyces cichoracearum (Gc) and Podosphaera xanthii (Px), for their sensitivity to various fungicides, including this compound. While this compound generally showed high efficacy and the majority of isolates were sensitive, the occurrence of strains with moderately resistant or resistant responses to screened concentrations was observed. cucurbit.infoactahort.orgcabidigitallibrary.orgresearchgate.net Specifically, studies between 2005 and 2007 noted decreasing efficacy of this compound in 2005, although high effectiveness was observed in 2006-2007 with all isolates controlled by the recommended concentration. actahort.orgresearchgate.net Further studies from 2012 to 2013 indicated decreased efficacy of this compound, mainly for Golovinomyces orontii (s.l., previously Erysiphe cichoracearum s.l.). cabidigitallibrary.org

For Uncinula necator (now Erysiphe necator), the causal agent of grapevine powdery mildew, studies in French vineyards comparing different treatment strategies with DMI fungicides, sulfur, and this compound indicated that alternations of DMI with classical compounds like sulfur and this compound at full rates showed good ability to slow down the resistance evolution process to DMI fungicides. frac.infobcpc.org While this compound itself was used in these studies, the focus was often on its role in managing resistance to other fungicide groups through alternation or mixtures. However, one study noted that the selective effect of this compound was stronger than triadimenol (B1683232) alone but remained lower than that of a sulfur mixture in influencing Uncinula necator populations. bcpc.org Laboratory assays showed that this compound could reduce the viability of ascospores within cleistothecia of Uncinula necator with sufficient exposure time. apsnet.org

Research on powdery mildew caused by Erysiphe polygoni has also included evaluations of this compound efficacy. In a study on powdery mildew of fenugreek caused by Erysiphe polygoni, this compound was found to be the second most effective fungicide in reducing disease intensity compared to other tested fungicides. bioinfopublication.org Another study on cowpea powdery mildew caused by Erysiphe polygoni found this compound to be very effective during the dry season, but its efficacy decreased in rainy weather. upr.eduresearchgate.net The erratic performance of some fungicides in controlling E. polygoni has suggested the existence of resistant field races. upr.eduresearchgate.net

While Typhlodromus pyri is listed in the prompt, search results indicate it is a predatory mite and not a powdery mildew pathogen. One source lists Typhlodromus pyri under "Examples of recorded resistance" for this compound, but this likely refers to acaricidal resistance rather than fungal resistance. herts.ac.uk Therefore, documented cases of fungal resistance for Typhlodromus pyri in the context of powdery mildew are not available in the search results.

The following table summarizes some documented observations regarding this compound efficacy against certain powdery mildew pathogens:

| Pathogen | Host Crop | Location | Time Period | Observation | Source |

| Golovinomyces cichoracearum | Cucurbits | Czech Republic | 2001-2011 | Occurrence of moderately resistant/resistant strains observed. | cucurbit.infoactahort.orgresearchgate.net |

| Golovinomyces orontii | Cucurbits | Czech Republic | 2012-2013 | Decreased efficacy observed. | cabidigitallibrary.org |

| Podosphaera xanthii | Cucurbits | Czech Republic | 2001-2011 | Occurrence of moderately resistant/resistant strains observed. | cucurbit.infoactahort.orgresearchgate.net |

| Podosphaera xanthii | Cucurbits | Czech Republic | 2012-2015 | Occurrence of moderately resistant/resistant strains observed. | cucurbit.info |

| Erysiphe necator | Grapevine | France | Since 1989 | Used in alternation/mixture strategies to manage DMI resistance; selective effect noted. frac.infobcpc.org | |

| Erysiphe polygoni | Fenugreek | India | 2012-2014 | Second most effective among tested fungicides. | bioinfopublication.org |

| Erysiphe polygoni | Cowpea | Puerto Rico | 1984 | Effective in dry season, failed in rainy weather; potential for resistant races. upr.eduresearchgate.net |

Mechanisms of Fungicide Resistance to this compound

Fungicide resistance mechanisms can vary, but often involve modification of the primary site of action of the fungicide within the fungal pathogen. frac.info this compound is classified by the Fungicide Resistance Action Committee (FRAC) in Group 29, as an uncoupler of oxidative phosphorylation. epa.govphi-base.orgufl.edu Resistance mechanisms to fungicides with specific modes of action typically involve genetic changes. frac.info

Target-Site Modifications

Resistance mechanisms mainly involve modification of the primary site of action of the fungicide. frac.info For fungicides that inhibit respiration by uncoupling oxidative phosphorylation, target-site modifications could theoretically involve alterations in the components of the oxidative phosphorylation pathway that reduce the binding or effectiveness of the fungicide. While the search results confirm this compound's mode of action as an uncoupler of oxidative phosphorylation wur.nlepa.gov, specific details on target-site modifications conferring resistance specifically to this compound in powdery mildew pathogens were not extensively detailed in the provided snippets. However, general mechanisms of resistance to site-specific inhibitors often involve single-gene mutations leading to amino acid changes in the target protein, reducing fungicide binding. frac.info

Cross-Resistance Patterns

Cross-resistance occurs when a fungal isolate resistant to one fungicide is simultaneously resistant to other fungicides with the same mode of action or a similar mechanism of fungitoxicity, often due to the same gene mutation or resistance mechanism. frac.infoapsnet.org Fungicides within the same FRAC group are generally expected to show cross-resistance. frac.info this compound is in FRAC Group 29 along with binapacryl (B1667083) and meptylthis compound (B1662176), which are also dinitrophenyl crotonates and uncouplers of oxidative phosphorylation. epa.govphi-base.orgufl.edufrac-argentina.org Therefore, cross-resistance among these compounds would be expected. Meptylthis compound is noted as one of the six isomers found in this compound and is also an uncoupler of oxidative phosphorylation. epa.gov

Strategies for Resistance Management

Managing fungicide resistance is crucial for maintaining the effectiveness of control measures. Strategies aim to minimize the selection pressure for resistant individuals. frac.infoirac-online.org Key approaches include:

Alternation of Fungicides: Rotating the use of fungicides with different modes of action (different FRAC groups) can help prevent the build-up of resistant populations to any single fungicide. frac.infoirac-online.orgpublications.gc.ca Studies with Uncinula necator have shown that alternating DMI fungicides with compounds like sulfur and this compound can slow down the evolution of resistance to DMIs. frac.infobcpc.org

Tank Mixtures: Applying mixtures of fungicides with different modes of action can also reduce the risk of resistance development, assuming individuals resistant to one component are controlled by the other. frac.infoirac-online.orgpublications.gc.cacnagrochem.com

Integrated Pest Management (IPM): Incorporating various control methods, including cultural practices, biological control agents, and resistant varieties, alongside chemical control, is a cornerstone of sustainable disease management and can help reduce reliance on single fungicide classes. irac-online.orgpublications.gc.cacnagrochem.comtidjma.tncanada.ca

Monitoring for Resistance: Regularly monitoring pathogen populations for changes in sensitivity to fungicides can provide early warning of resistance development and inform management decisions. publications.gc.cacanada.ca

Using Fungicides at Recommended Rates: Applying fungicides at appropriate rates is important. Using sub-lethal doses can sometimes accelerate the development of resistance. bcpc.org

Avoiding Unnecessary Applications: Applying fungicides only when necessary, based on disease pressure and risk assessments, can reduce selection pressure. irac-online.org

These strategies, when implemented as part of a comprehensive resistance management program, can help to prolong the useful life of fungicides like this compound. canada.ca

Integrated Pest Management (IPM) Approaches

Integrated Pest Management (IPM) is a comprehensive strategy that combines various methods to manage pests and diseases, aiming to reduce reliance solely on chemical controls publications.gc.ca. For fungicides like this compound, integrating their use within an IPM program is crucial for sustainable disease management and mitigating the risk of resistance development tidjma.tnpublications.gc.ca. Key components of an IPM approach include disease monitoring, cultural practices, biological control agents, and the use of resistant varieties tidjma.tnpublications.gc.ca. Regularly monitoring crops helps determine the actual need for fungicide applications, minimizing unnecessary exposure tidjma.tnpublications.gc.ca. Cultural practices such as orchard sanitation and proper pruning can reduce disease pressure tidjma.tn. Exploring biological control agents and planting disease-resistant crop varieties can further decrease the reliance on chemical treatments tidjma.tn.

Fungicide Mixture Applications

Applying fungicides in mixtures involves combining two or more active ingredients with different modes of action frac.infopublications.gc.ca. This strategy aims to reduce the selection pressure for resistance to any single fungicide component frac.infocnagrochem.com. If a pathogen is resistant to one fungicide in the mixture, it is still likely to be controlled by the other active ingredient(s) with different mechanisms of action cnagrochem.com. While mixtures can be effective, their success in preventing resistance build-up can vary depending on local conditions and the specific fungicides used annualreviews.org. For instance, studies on grape powdery mildew (Uncinula necator) showed that a mixture of triadimenol with sulfur or this compound at reduced rates did not effectively slow down the evolution of triadimenol resistance frac.info. However, using mixtures with complementary modes of action is generally recommended as part of a resistance management strategy publications.gc.cacnagrochem.com.

Fungicide Alternation Strategies

Fungicide alternation involves the sequential use of fungicides from different Fungicide Resistance Action Committee (FRAC) groups, meaning they have different modes of action afren.com.aufrac.infopublications.gc.ca. This prevents the continuous selection pressure from a single mode of action frac.info. Alternating this compound with fungicides from different resistance groups can help delay the development of resistance frac.info. Studies have indicated that alternation strategies, particularly at full rates, can be more effective in decreasing resistance development compared to some mixture applications frac.info. It is recommended to alternate with a fungicide from a non-cross-resistant class afren.com.aufrac.info.

Monitoring Fungicide Sensitivity in Pathogen Populations

Monitoring the sensitivity of pathogen populations to fungicides is an essential part of resistance management ausveg.com.aupublications.gc.cacabidigitallibrary.org. This involves testing field isolates of target pathogens to determine their level of susceptibility to a fungicide ausveg.com.aucabidigitallibrary.org. Sensitivity monitoring provides an early warning system for potential control failures due to resistance ausveg.com.au. Establishing baseline sensitivity data before a fungicide is widely used is crucial for detecting shifts in pathogen populations over time ausveg.com.aucabidigitallibrary.org. Studies have monitored the sensitivity of pathogens like cucurbit powdery mildew (Sphaerotheca fuliginea) to this compound and other fungicides researchgate.netresearchgate.net. While resistance to this compound was not observed in some studies despite years of use, monitoring remains vital to track potential changes in sensitivity researchgate.net. Discriminatory doses, based on EC50 values, are often used in monitoring to identify resistant populations ausveg.com.au.

Interactive Data Table: Sensitivity Monitoring Example (Illustrative Data based on search results)

| Pathogen Species | Fungicide | Year(s) Sampled | Observation | Source (Illustrative) |

| Sphaerotheca fuliginea | This compound | 1981-1983 | Resistance not observed after 30+ years of use | researchgate.net |

| Cucurbit Powdery Mildew | This compound | 2005 | Decreasing efficacy observed | researchgate.net |

| Cucurbit Powdery Mildew | This compound | 2006-2007 | High level of effectiveness, isolates controlled | researchgate.net |

Fitness of Resistant Strains

The fitness of resistant strains refers to their ability to survive, reproduce, and spread in the absence of fungicide pressure compared to sensitive strains wur.nl. If resistant strains have a lower fitness cost, they are more likely to persist in the pathogen population even when the fungicide is not applied, making resistance more stable wur.nlannualreviews.org. Conversely, if resistance confers a significant fitness penalty, the frequency of resistant strains may decrease in the absence of selection pressure wur.nlannualreviews.org. Research on the fitness of resistant strains is important for designing effective resistance management strategies wur.nl. For example, high fitness of resistant strains was indicated by the stability of resistance levels in Botrytis populations in the absence of selection pressure annualreviews.org. Studies have also investigated the fitness cost associated with resistance to other acaricides that inhibit cellular respiration, finding no fitness cost associated with resistance to propargite (B33192) in Brevipalpus phoenicis mites, which could have implications for resistance management of acaricides with similar modes of action, including this compound nih.gov.

Analytical Methodologies for Dinocap Detection and Quantification

Extraction Techniques from Environmental and Biological Matrices

Effective extraction is the initial and often critical step in preparing samples for the analysis of dinocap. The choice of extraction technique depends largely on the matrix type (e.g., soil, water, plant tissue, biological fluids) and the target analytes (this compound isomers, its phenolic metabolites, or both).

Solvent Extraction Methods

Solvent extraction is a widely used technique for isolating this compound from various matrices. The principle involves using a solvent or mixture of solvents in which this compound is soluble to partition it from the solid or liquid matrix.

Commonly employed solvents include methanol, acetone (B3395972), ethyl acetate, and dichloromethane. For instance, this compound residues have been extracted from soil samples using a mixture of acetone, methanol, and 4 N HCl (100:10:5). fao.org After adding NaCl and more HCl, the extract undergoes further processing. fao.org Another method for extracting this compound residues from crops involves maceration with methanol, either by Soxhlet extraction or simple maceration. fao.org Juices and wine can be simply diluted with methanol. fao.org

Acetone has been used for the extraction of this compound from crop samples such as apples, grapes, and pears. tandfonline.comtandfonline.com The acetone extract is then typically subjected to further cleanup steps. tandfonline.comtandfonline.com Dichloromethane has also been employed for the extraction of this compound from environmental matrices like soil, wine, and grapes for subsequent analysis by GC/MS and FTIR/ATR. tuiasi.roeemj.eutuiasi.roresearchgate.net

For the analysis of meptylthis compound (B1662176) (a component of technical this compound) and its metabolite in cucumber and soil, an extraction method using an acetone:methanol:4 N HCl mixture (100:10:5, v/v/v) has been reported, followed by liquid-liquid partition with ethyl acetate. researchgate.net Another method for meptylthis compound residue analysis in fruit matrices involves extraction with ethyl acetate. researchgate.netresearchgate.net

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a sample preparation technique used to isolate and concentrate analytes from a matrix and to remove interfering substances. It is based on the principle of differential partitioning of analytes and matrix components between a stationary phase and a mobile phase. SPE can be used for various matrices, including water, urine, blood, soil, and animal tissue. thermofisher.com

SPE has been successfully applied for the cleanup of this compound extracts from crop samples like apples, grapes, and pears. tandfonline.comtandfonline.comresearchgate.netresearchgate.net In one method, after extraction with acetone, the extract is subjected to cleanup using both reverse-phase (C-18) and normal-phase (silica) SPE columns. tandfonline.comtandfonline.com The elution solvents are optimized to elute this compound while retaining interfering co-extractants. tandfonline.comtandfonline.com SPE is considered a rapid method for cleaning up a large number of extracts using minimal solvent and time. tandfonline.com

SPE is also a common technique for isolating and concentrating pesticides, including this compound, from water samples. tuiasi.ro

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound isomers and its metabolites from each other and from other co-extracted compounds before detection and quantification.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. It has been used for the analysis of this compound, often coupled with selective detectors.

GC analysis offers good chromatographic separation between this compound isomers compared to typical LC-MS/MS. eurl-pesticides.eu It can be useful for screening, confirmation of identity, and distinguishing between this compound and meptylthis compound. eurl-pesticides.eu However, GC analysis of this compound and meptylthis compound can be associated with partial thermal degradation of the parent compounds to their respective phenols, which can affect analytical robustness and quantification accuracy. eurl-pesticides.eu The degree of GC degradation can be highly dependent on the matrix and the condition of the GC liner. eurl-pesticides.eu

Capillary gas chromatography coupled with mass spectrometry (GC/MS) has been used for the assessment of low concentrations of this compound in environmental matrices such as soil, wine, and grapes. tuiasi.roeemj.eutuiasi.roresearchgate.net GC with electron capture detection (GC-ECD) has also been used for determining trace amounts of this compound in fruits and vegetables. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is widely used for the separation and quantification of less volatile or thermally labile compounds like this compound and its phenolic metabolites.

HPLC with UV detection is a common method for the determination of this compound. fao.orgtandfonline.comtandfonline.comnih.gov Quantification can be performed on a C-18 column with UV detection at 265 nm. fao.org The reported limit of detection (LOD) for this compound in water using this method was 1 µg/l, with mean recoveries around 80.6% from various water types. fao.org

HPLC with UV detection has also been used for the determination of this compound residues on various crops. tandfonline.com A method for the simultaneous determination of four active ingredients of this compound (two crotonate isomers and two phenol (B47542) metabolites) in crops involves extraction with acetone, cleanup, and HPLC with a UV detector at 245 nm using a C18 column and a methanol-water-acetic acid mobile phase. nih.gov This method reported a detection limit of 0.02 ppm and recoveries between 85-100% from spiked crops. nih.gov

HPLC coupled with mass spectrometry (HPLC-MS) and tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) offers high sensitivity and selectivity for this compound analysis. researchgate.netresearchgate.netfao.orgnih.gov This hyphenated technique is particularly useful for analyzing complex matrices and quantifying residues at low levels. LC-MS/MS is frequently used for the determination of meptylthis compound and its metabolite in various matrices. researchgate.netresearchgate.netfao.orgnih.gov

Spectroscopic and Spectrometric Detection Methods

Spectroscopic and spectrometric methods are used for the detection and quantification of this compound after separation.

UV detection is commonly coupled with HPLC for the analysis of this compound and its phenolic metabolites, typically at wavelengths around 245 nm or 265 nm, where these compounds absorb light. fao.orgtandfonline.comtandfonline.comnih.gov

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful detection techniques that provide both qualitative identification and quantitative analysis based on the mass-to-charge ratio of the analytes and their fragments. GC/MS and LC-MS/MS are widely used for the analysis of this compound and its metabolites, offering high sensitivity and selectivity. tuiasi.roeemj.eutuiasi.roresearchgate.netresearchgate.netresearchgate.netfao.orgnih.goveurl-pesticides.eumdpi.comulpgc.es LC-MS/MS in negative electrospray ionization (ESI) mode is often used for detecting this compound phenols. researchgate.neteurl-pesticides.eu

Fourier Transform Infrared (FTIR) spectroscopy, specifically FTIR/ATR, has also been used for the assessment and monitoring of this compound in spiked environmental samples like soil, wine, and grapes, providing information about the functional groups present. tuiasi.roeemj.eutuiasi.roresearchgate.net

Spectrophotometric methods, based on the color development after hydrolysis of this compound, have also been described for residue determination in fruits and vegetables. researchgate.netresearchgate.net

Here is a summary of some analytical parameters for this compound detection:

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for the identification and quantification of this compound and its metabolites. LC-MS/MS is frequently employed due to its sensitivity and selectivity. In negative electrospray ionization (ESI) mode, this compound phenols can be detected at low levels for screening purposes eurl-pesticides.eu. For confirmation and quantification, hydrolysis of the sample extract to convert esters to phenols is often performed before LC-MS/MS analysis eurl-pesticides.euresearchgate.netnih.govresearchgate.net. LC-MS/MS analysis of the hydrolysate allows for sensitive and selective measurement eurl-pesticides.eu. While complete chromatographic separation of phenols is optional, distinction can be achieved using isomer or group-specific mass transitions eurl-pesticides.eu.

GC-MS has also been utilized for assessing low concentrations of this compound and monitoring its degradation in spiked samples tuiasi.ro. However, this compound is noted as being very sensitive to GC injector temperature and liner condition, which can lead to partial thermal degradation of the parent compounds to their respective phenols eurl-pesticides.eueurl-pesticides.eu. Mass spectrometry has also been used in the identification of this compound metabolites in studies involving animal metabolism fao.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is another technique used in the analysis of this compound, often in conjunction with High-Performance Liquid Chromatography (HPLC-UV). Quantification of this compound by HPLC on a C-18 column with UV detection at 265 nm has been reported, with a limit of detection (LOD) of 1 µg/l in water fao.org. UV-Vis spectrophotometry has also been used to monitor the degradation of this compound by measuring changes in its absorption peak, which is observed at 230 nm researchgate.net. A spectrophotometric method based on the rapid hydrolysis of this compound by ethanolamine (B43304) has also been described for its determination after extraction with organic solvents researchgate.netresearchgate.netresearchgate.net.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy has been applied for the monitoring and assessment of this compound, particularly through the observation of characteristic vibrations. Monitoring of this compound has been performed by FTIR spectroscopy focusing on the vibrations of the nitro group tuiasi.ro. Additionally, IR vibrations corresponding to the C=O group at 1759 cm⁻¹ and C=C at 962 cm⁻¹ within the this compound molecule have been monitored by FTIR, which can also indicate the occurrence of degradation products tuiasi.ro. Preliminary investigations using FTIR/ATR spectroscopy on spiked samples in their natural state have also been conducted tuiasi.ro.

Hydrolytic Conversion for Analytical Purposes

Hydrolytic conversion of this compound esters to their corresponding phenols is a crucial step in many analytical methods, particularly for residue analysis. This conversion simplifies the analysis by reducing the number of components and often enhances the sensitivity and specificity of detection, especially with techniques like LC-MS/MS eurl-pesticides.euresearchgate.netnih.govresearchgate.netresearchgate.net.

Alkaline hydrolysis is a common approach for this conversion. For instance, quantitative hydrolysis of this compound esters in QuEChERS extracts has been achieved by adding an aqueous solution of NH₃ to an aliquot of the extract eurl-pesticides.eu. Quantitative hydrolysis of 2,6-DNOPCs was achieved within 2 hours at room temperature, while 2,4-DNOPCs required 12 hours under the same conditions eurl-pesticides.eu. Increasing temperature and/or pH can significantly shorten the reaction times eurl-pesticides.eu. Another method describes hydrolysis using ethanolamine researchgate.netresearchgate.net. Following hydrolysis, the resulting phenols are typically analyzed.

Quality Assurance and Quality Control in Residue Analysis

Ensuring the reliability and accuracy of this compound residue analysis requires robust quality assurance and quality control measures, including assessing the storage stability of residues in samples and performing method validation studies.

Storage Stability of Residues in Samples

The stability of this compound residues in samples during storage is a critical factor for accurate analysis. Studies have investigated the storage stability of this compound residues in various matrices under frozen conditions. A study showed only a very slight decrease in residues in grapes after 24 months of storage at -20ºC, although a more marked decrease was observed in applies fao.org. Another study demonstrated that parent meptylthis compound and its metabolite 2,4-DNOP were stable for 12 months in high-acid commodities under frozen conditions, which supported the validity of residue trials on grapes and strawberries nih.govresearchgate.net. Stability studies covering 9 months of storage at -20ºC have also been conducted for this compound at levels of 1 mg/kg in cucumbers, tomatoes, peaches, apples, and strawberries fao.org. Stability of standards in solution, particularly the need for acidification and storage in cool, dark conditions to minimize hydrolysis and photolysis, is also important eurl-pesticides.eu.

Recovery Studies and Method Validation

Method validation is essential to confirm that an analytical method is suitable for its intended purpose. This typically involves determining parameters such as recovery rates, limits of detection (LOD), limits of quantification (LOQ), precision (e.g., relative standard deviation - RSD), and ruggedness researchgate.netnih.govresearchgate.net.

Recovery studies are performed by spiking untreated samples with known amounts of the analyte and determining the percentage of the added amount that is recovered through the analytical procedure. Mean recovery rates from various types of water were reported as 80.6 ± 6.0% at fortification levels of 1 to 10 µg/l using an HPLC-UV method fao.org. For meptylthis compound (a component of this compound) analyzed as its phenol metabolite by LC-MS/MS, recoveries from mango and soil samples spiked at different levels were found to be 93-98%, with acceptable RSD values (2-6%) for repeatability and reproducibility nih.govresearchgate.net. Another method using HPLC-UV reported an average recovery of 85.9% from crop samples spiked at 0.1 ppm researchgate.netresearchgate.net. Recoveries for this compound in grapes, marc, and wine using an unspecified method ranged from 81.8% to 110.4% researchgate.net.

Limits of quantification (LOQ) and detection (LOD) are also determined during method validation. The LOQ for meptylthis compound in mango and soil samples using an LC-MS/MS method was 0.025 µg/g nih.govresearchgate.net. For this compound analyzed by HPLC-UV, the reported LOD was 1 µg/l fao.org, and the LOQ was 0.010 mg/kg researchgate.net. For meptylthis compound and this compound analyzed by LC-MS/MS after QuEChERS extraction, the LOQ was 0.005 mg/kg and the LOD was 1.5 µg/kg in mango and soil nih.gov. Harmonized guidelines for single-laboratory validation of methods of analysis provide minimum recommendations for these procedures researchgate.net.

Here is a summary of some reported recovery and quantification limit data:

| Matrix | Method | Analyte (Form) | Fortification Level | Mean Recovery (%) | RSD (%) | LOQ (mg/kg or µg/l) | LOD (µg/l or µg/kg) | Source |

| Water | HPLC-UV | This compound | 1-10 µg/l | 80.6 | 6.0 | Not specified | 1 µg/l | fao.org |

| Mango, Soil | LC-MS/MS | Meptylthis compound (as phenol) | 0.025-2 µg/g | 93-98 | 2-6 | 0.025 µg/g | 0.0892 µg/mL | nih.govresearchgate.net |

| Crops | HPLC-UV (SPE) | This compound | 0.1 ppm | 85.9 | Not specified | Not specified | Not specified | researchgate.netresearchgate.net |

| Grapes, Marc, Wine | Unspecified | This compound | 0.01-1.0 mg/kg | 81.8-110.4 | Not specified | 0.010 mg/kg | 6x10⁻⁴ ng | researchgate.net |

| Mango, Soil | LC-MS/MS (QuEChERS) | This compound, etc. | Not specified | Not specified | Not specified | 0.005 mg/kg | 1.5 µg/kg | nih.gov |

Note: Some values were reported for meptylthis compound, which is a component of this compound.

Limit of Detection and Limit of Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in evaluating the sensitivity of analytical methods used for detecting and quantifying this compound residues in various matrices. The LOD represents the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. loesungsfabrik.deresearchgate.net These limits are influenced by the analytical technique employed, the sample matrix, and the sample preparation method.

Studies have reported varying LOD and LOQ values for this compound depending on the analytical approach and the matrix being analyzed. For instance, a study utilizing LC-MS/MS with QuEChERS sample preparation for the analysis of pesticide residues, including this compound, in mango fruit and soil determined an LOD of 1.5 µg kg⁻¹ and an LOQ of 0.005 mg kg⁻¹ for all tested analytes. nih.govresearchgate.net Another method developed for the quantitative determination of meptylthis compound (a component of this compound) as 2,4-dinitrooctylphenyl (2,4-DNOP) in mango and soil using LC-MS/MS reported an LOQ of 0.025 μg/g. researchgate.netresearchgate.netfao.org This method involved extraction followed by hydrolytic conversion of the parent compound to its phenol metabolite. researchgate.netfao.org

In the analysis of water samples, online-solid phase extraction coupled with ultra performance liquid chromatography-triple quadrupole mass spectrometry (online-SPE-UPLC-MS/MS) has been used for the determination of various pesticides, including this compound. For this compound, this method achieved an LOD of 0.5 ng/L and an LOQ of 1.0 ng/L in both raw and drinking water. chrom-china.com

Research into pesticide residues in soil using a modified QuEChERS method combined with LC-MS/MS and GC-MS/MS analysis reported LODs ranging from 0.024 to 6.25 ng g⁻¹ for 218 pesticide residues. ulpgc.es While a specific LOD for this compound within this range was not explicitly stated in the abstract, the study aimed for LOQs lower than the typically used limit in soils (50 ng g⁻¹), with a significant percentage of compounds having LOQs at least 10 times lower. ulpgc.es

The determination of LOD and LOQ can be performed using different approaches, including methods based on signal-to-noise ratio, calibration curve slope, or the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.deresearchgate.netd-nb.infosepscience.com The International Committee on Harmonization (ICH) provides guidelines on these methods, emphasizing the need to analyze samples at or near the calculated LOD and LOQ to experimentally demonstrate their appropriateness. sepscience.com

The following table summarizes some reported LOD and LOQ values for this compound in different matrices:

| Matrix | Analytical Method | Sample Preparation | LOD (µg/kg or ng/L) | LOQ (mg/kg or ng/L) | Source |

| Mango Fruit | LC-MS/MS | QuEERS | 1.5 µg/kg | 0.005 mg/kg | nih.govresearchgate.net |

| Soil | LC-MS/MS | QuEERS | 1.5 µg/kg | 0.005 mg/kg | nih.govresearchgate.net |

| Mangoes | LC-MS/MS (as 2,4-DNOP) | Extraction, Hydrolysis | Not specified | 0.025 mg/kg | researchgate.netresearchgate.netfao.org |

| Soil | LC-MS/MS (as 2,4-DNOP) | Extraction, Hydrolysis | Not specified | 0.025 mg/kg | researchgate.netresearchgate.netfao.org |

| Raw Water | Online-SPE-UPLC-MS/MS | Online-SPE | 0.5 ng/L | 1.0 ng/L | chrom-china.com |

| Drinking Water | Online-SPE-UPLC-MS/MS | Online-SPE | 0.5 ng/L | 1.0 ng/L | chrom-china.com |

| Soil | QuEChERS, LC-MS/MS, GC-MS/MS | QuEChERS | 0.024 - 6.25 ng/g (range for 218 pesticides) | < 50 ng/g (general aim) | ulpgc.esnih.gov |

| Various (grapes, marc, must, wine) | Not specified (likely GC/MS) | Not specified | 6x10⁻⁴ ng (instrumental) | 0.010 mg/kg | researchgate.net |

| Fresh fruit and vegetables | LC | Not specified | * | 0.01 mg/kg | eurofins.com |

| Total this compound Residues | Not specified | Not specified | 0.01 ppm | 0.05 ppm | regulations.govregulations.gov |

Note: The '' in the table indicates that the specific LOD was not provided in the source, but an LOQ was given.

These reported values highlight the sensitivity achievable with modern analytical techniques for this compound detection and quantification in diverse sample types, which is crucial for residue monitoring and regulatory compliance.

Toxicological Research and Health Risk Assessment Methodologies

General Principles of Dinocap Toxicology in Research

The toxicological assessment of this compound, like other pesticides, adheres to fundamental principles aimed at identifying potential hazards and characterizing dose-response relationships who.int. This involves evaluating toxicity across various exposure durations (acute, short-term, long-term) and through different routes of exposure who.int. Key considerations include identifying toxic effects, establishing dose-effect relationships, and determining thresholds below which adverse effects are not observed who.int. Studies often utilize a variety of animal species to understand potential species-specific sensitivities pageplace.de. The concept of a No Observed Adverse Effect Level (NOAEL) is central, representing the highest dose or exposure level at which no statistically or biologically significant increases in the frequency or severity of adverse effects are observed epa.gov. Safety factors are typically applied to NOAELs derived from animal studies to extrapolate potential risks to humans and account for variability within the human population who.intinchem.org.

In Vitro and In Vivo Studies on Cellular and Organismal Effects

Toxicological investigations of this compound involve both in vitro (cell-based) and in vivo (whole organism) studies to assess its effects at cellular and organismal levels. In vitro studies can provide insights into direct cellular toxicity and mechanisms of action, such as effects on cell proliferation or genetic material oup.comgazi.edu.tr. In vivo studies in animal models are crucial for evaluating systemic toxicity, organ-specific effects, and potential for complex outcomes like reproductive or developmental toxicity pageplace.deinchem.org.

Genotoxicity and Mutagenicity Assessments

Genotoxicity and mutagenicity assessments are conducted to determine if a substance can damage genetic material (DNA) or induce mutations. These studies are critical for evaluating the potential for a chemical to cause cancer or heritable genetic defects oup.comgazi.edu.tr.

Studies on the genotoxicity of this compound have yielded mixed results, particularly in the Ames test, a common in vitro assay using bacteria. Some Ames tests have reported positive results, suggesting mutagenic potential in specific bacterial strains inchem.org. However, other Ames tests and a range of other in vitro and in vivo genotoxicity assays, including those evaluating chromosomal damage, have shown negative results epa.govinchem.orgoup.comgazi.edu.trinchem.org. The EPA has classified this compound as not likely to be carcinogenic, noting that it was negative in most standard mutagenicity tests, with Ames test results being weakly positive at best and only at high doses epa.govoup.com.

A study using cultured human peripheral lymphocytes investigated the genotoxic and mutagenic activity of a commercial formulation containing this compound. Significant differences were observed in chromosomal aberrations and sister chromatid exchanges in exposed lymphocytes compared to controls, suggesting mutagenic and clastogenic effects in vitro oup.comgazi.edu.tr. The study also noted a dose-related decrease in the mitotic index, indicating a cytotoxic effect on cell proliferation oup.comgazi.edu.tr.

In Allium cepa (onion) root tip cells, this compound was found to decrease the mitotic index significantly with increasing concentration, indicating an inhibitory effect on cell division researchgate.net. It also induced various chromosomal abnormalities, including stickiness, C-mitosis, bridges, laggards, multipolarity, polyploidy, fragments, micronuclei, and binucleated cells, suggesting clastogenic and turbogenic effects in this plant system researchgate.net.

Table 1: Summary of Select Genotoxicity/Mutagenicity Findings for this compound

| Test System | Test Object | Results | Reference(s) |

| Ames test | Salmonella typhimurium | Negative | inchem.org |

| Ames test | Salmonella typhimurium | Positive | inchem.org |

| Ames test | Salmonella typhimurium | Positive | inchem.org |

| Ames test | Salmonella typhimurium | Positive | inchem.org |

| Ames test | Salmonella typhimurium | Negative | inchem.org |

| Ames test | Salmonella typhimurium | Negative | inchem.org |

| Ames test | Salmonella typhimurium | Negative | inchem.org |

| Human peripheral lymphocytes | In vitro | Positive (CAs, SCEs) | oup.comgazi.edu.tr |

| Allium cepa root tips | In vivo | Positive (Chromosomal abnormalities) | researchgate.net |

Note: This table presents a selection of findings and may not be exhaustive of all available studies.

Carcinogenicity Studies

Carcinogenicity studies are designed to evaluate the potential of a substance to induce cancer over the lifetime of an organism. These are typically long-term in vivo studies in rodents.

Long-term feeding studies in mice and rats have been conducted to assess the carcinogenic potential of this compound. In a mouse study, this compound was among pesticides screened for carcinogenicity, and no increase in any tumor type appeared to be associated with this compound at the tested dose level inchem.org. However, this study utilized only one dose level and a limited number of animals per sex and strain inchem.org. A later study of carcinogenicity in mice at multiple dose levels also found no evidence of carcinogenicity inchem.org. The NOAEL in this mouse study was 15 ppm, equal to 2.7 mg/kg body weight per day inchem.org.

In rats, a 30-month study showed no evidence of carcinogenicity associated with this compound fao.org. An interesting observation in this study was a significant increase in survival in both sexes at the highest dose tested, which influenced the incidence of some age-related changes fao.org. The NOAEL for general toxicity in the chronic rat study was 200 ppm, equal to 6.4 mg/kg body weight per day inchem.orgfao.org.

Based on the available studies, regulatory bodies have concluded that this compound is not likely to be carcinogenic epa.govfao.org. The EPA has classified this compound as a Group E substance, indicating evidence of non-carcinogenicity in humans epa.gov.

Reproductive and Developmental Toxicity Studies

Reproductive and developmental toxicity studies investigate the potential of a substance to interfere with reproductive processes or cause adverse effects on the developing organism, including structural malformations (teratogenicity).

Studies on the effects of this compound on reproduction in mammals have primarily focused on rats. A combined rat reproduction (2 generations with 2 litters per generation) and teratology study found no effects associated with this compound at the highest dose tested inchem.org. Similarly, a two-generation dietary study in rats showed no specific effects on any reproductive parameters at doses up to 400 ppm, which was the highest dose tested over both generations fao.org. At a higher dose (1000 ppm), reduced pup survival was observed in the first generation, leading to a dose reduction in the second generation, which then showed no effect on pups fao.org. The NOAEL for pup development and parental toxicity in this study was 200 ppm, equal to 13 mg/kg body weight per day fao.org.

Table 2: Summary of Select Reproductive Toxicity Findings for this compound

| Species | Study Type | Key Findings | NOAEL (approximate) | Reference(s) |

| Rat | Combined Reproduction/Teratology | No effects associated with this compound. | 200 ppm (6.4 mg/kg bw/day) | inchem.org |

| Rat | Two-Generation Dietary | No effects on reproductive parameters; reduced pup survival at high dose (1000 ppm). | 200 ppm (13 mg/kg bw/day) | inchem.orgfao.org |

This compound has demonstrated teratogenic potential in several animal species, meaning it can cause structural malformations in developing offspring pageplace.deinchem.orgorst.edu. The sensitivity to this compound's teratogenic effects appears to vary among species, with rabbits and mice generally being more sensitive than hamsters and rats inchem.org.

In rabbits, neural tube and skull defects were observed at a dose level of 3 mg/kg body weight per day, with a NOAEL of 0.5 mg/kg body weight per day by the oral route inchem.org. Dermal application to rabbits also resulted in reduced fetal weight and increased skull malformations at higher doses orst.edu.

Mouse studies have consistently shown this compound to be teratogenic, inducing malformations such as cleft palate, abnormal rib formations, and impaired otolith formation inchem.orgorst.edunih.govppqs.gov.in. In one study, cleft palate was observed at doses as low as 5 mg/kg body weight per day, with dose-related increases in incidence at higher doses nih.govppqs.gov.in. Developmental toxicity, including decreased fetal weight, was observed at doses that did not cause significant maternal toxicity epa.govnih.gov. The NOAEL for developmental toxicity in mice has been reported as 4 mg/kg body weight per day inchem.org. Dermal application to mice also resulted in malformations, including impaired otolith formation, at doses without maternal toxicity inchem.org.

In hamsters, indications of hydronephrosis were observed at higher dose levels, with a NOAEL of 12.5 mg/kg body weight per day inchem.org. Impaired otolith development was also seen in hamsters at maternally toxic doses inchem.org.

Rat studies have generally shown lower sensitivity to the teratogenic effects of this compound compared to mice and rabbits. Some rat studies have reported no increase in malformations even at doses that reduced fetal and maternal weight gain inchem.org. The NOAEL in these rat studies was reported as 100 mg/kg body weight per day inchem.org.

The teratogenic effects of this compound in mice have been linked to specific isomers within the technical product fao.org.

Table 3: Summary of Select Developmental Toxicity and Teratogenicity Findings for this compound

| Species | Route of Exposure | Key Findings | NOAEL (Developmental) (approximate) | Reference(s) |

| Rabbit | Oral | Neural tube and skull defects. | 0.5 mg/kg bw/day | inchem.org |

| Rabbit | Dermal | Reduced fetal weight, increased skull malformations. | Not specified (effects at 100 mg/kg) | orst.edu |

| Mouse | Oral | Cleft palate, abnormal ribs, impaired otolith formation, decreased fetal weight. Teratogenic at non-maternally toxic doses. | 4 mg/kg bw/day | inchem.orgepa.govnih.govppqs.gov.in |

| Mouse | Dermal | Malformations (including impaired otolith formation) at non-maternally toxic doses. | 10 mg/kg bw/day | inchem.org |

| Hamster | Oral | Indications of hydronephrosis, impaired otolith development (at maternally toxic doses). | 12.5 mg/kg bw/day | inchem.orginchem.org |

| Rat | Oral | No increase in malformations; reduced fetal/maternal weight gain at higher doses. | 100 mg/kg bw/day | inchem.org |

Given the concerns about teratogenic effects, particularly in sensitive species like rabbits and mice, a safety factor greater than the standard 100 has sometimes been applied in risk assessments inchem.org.

Neurological Effects and Neurotoxicity Hypotheses

Research indicates concerns regarding neurological effects associated with this compound exposure. A developmental neurotoxicity study in rats was required based on concerns for neurological effects demonstrated in mice and dogs. epa.gov Pesticide exposure, including fungicides, has been linked to neurotoxic effects and may increase the risk of neurodegenerative diseases like Parkinson's disease. beyondpesticides.org, nih.gov While the exact mechanisms by which pesticides induce such diseases are not fully clear, studies suggest that environmental pesticide exposure can disrupt gastrointestinal cells that support the autonomic nervous system. beyondpesticides.org Mitochondrial dysfunction, a significant aspect of Parkinson's disease pathology, can be impaired by pesticide exposure, leading to inflammation in enteric glial cells and subsequent gut dysfunction. beyondpesticides.org

Ocular Toxicity (Cataract Formation)

Ocular toxicity, specifically cataract formation, has been observed in studies involving this compound. In dosing studies up to 12 weeks, this compound induced cataract formation in Pekin ducks at dose levels of 50 ppm and greater. inchem.org However, other studies in Pekin ducks at higher dose levels (up to 2500 ppm) did not find cataract induction. inchem.org Cataract induction was also observed in New Zealand White rabbits administered this compound by gavage at dose levels of 27 and 81 mg/kg body weight/day for 30 days. inchem.org A two-year dog study noted ocular toxicity in the form of discoloration, decreased reflectivity of the tapetum lucidum, and reduced vascularity of the retina and optic disk, with a No Observed Adverse Effect Level (NOAEL) of 15 ppm, equal to 0.4 mg/kg body weight/day. inchem.org this compound is a member of the dinitrophenol class of chemicals known to inhibit oxidative phosphorylation, a mechanism potentially linked to cataract formation. inchem.org

Organ System Toxicity (Liver, Kidneys, Gastrointestinal Tract)

This compound has demonstrated toxicity to several organ systems, including the liver, kidneys, and gastrointestinal tract. Studies in rats have shown increased levels of liver enzymes (GOT, GPT, and AP) and "distinct focal, and degenerative necrotic changes of the stomach, liver and kidneys" at certain dose levels. inchem.org Limited evidence of gastrointestinal or liver toxicity and kidney toxicity has been noted. ewg.org Acute poisoning cases have shown degenerative and necrotic changes more prominently in the stomach than in the liver and kidneys of white rats and rabbits. nih.gov Changes in mitochondrial dehydrogenase and lysosomal hydrolases were observed to precede changes in these organs. nih.gov A dose-response relationship was seen with subacute doses of this compound regarding the degree of histological changes. nih.gov In Syrian golden hamsters, decreased maternal weight gain was observed at higher dose levels, and kidney dilatation and an increased incidence of fetuses classified as hydronephrotic were reported at dose levels of 25 mg/kg body weight/day and greater. inchem.org

Immunological Effects (Dermal Allergic Reactions)

Immunological effects, specifically dermal allergic reactions, have been associated with this compound. Patch tests conducted on human subjects using this compound formulated as an emulsion or wettable powder resulted in moderate irritation in a percentage of subjects. inchem.org Allergic contact dermatitis is an inflammatory skin disease triggered by skin contact with an allergen in sensitized individuals, involving the activation of allergen-specific T cells. frontiersin.org Reexposure to the substance elicits an immunological reaction causing cutaneous inflammation. frontiersin.org While the provided search results mention dermal irritation from this compound inchem.org, the specific immunological mechanisms like those seen in allergic contact dermatitis are generally understood to involve a type IV delayed hypersensitivity reaction. frontiersin.org Inhibition of immunogenesis has also been observed after exposure to this compound. nih.gov

Quantitative Structure-Activity Relationships (QSAR) in this compound Toxicity Prediction

Quantitative Structure-Activity Relationships (QSAR) are utilized in predicting the toxicity of chemicals, including pesticides like this compound, by correlating molecular structure with biological activity. mst.dk, researchgate.net

Correlation of Molecular Structure with Biological Activity

QSAR analysis is based on the principle that the chemical or biological response produced by a substance is a direct function of its chemical structure. mst.dk This involves comparing experimental values with mathematical variance analysis and selecting the best correlation values to develop mathematical expressions for estimating endpoints. mst.dk Molecular descriptors, which are numerical quantities derived from and representing chemical structures, are used in this analysis. mst.dk These descriptors can include fragments, topological features, geometrical properties, and physico-chemical parameters. mst.dk The nitro groups and phenol (B47542) moiety in the structure of compounds like meptylthis compound (B1662176) (a component of this compound) play crucial roles in their reactivity and biological activity, potentially interacting with enzymes, receptors, or other biomolecules.

Regulatory Science and Policy Implications in Dinocap Research

International Regulatory Status and Reviews

The regulatory status of dinocap has evolved over time across different regions. Historically, this compound was used as a contact fungicide and acaricide on various crops, including apples and grapes. orst.edu However, concerns regarding its toxicity have led to restrictions and cancellations of its registration in several countries.

In the United States, all U.S. product registrations for this compound were voluntarily cancelled by the registrant, Dow AgroSciences, LLC. epa.govepa.gov Despite the cancellation of domestic uses, the U.S. Environmental Protection Agency (EPA) has maintained tolerances for this compound residues in imported apples and grapes to allow for their legal entry into the country. epa.govepa.gov This decision necessitated a dietary risk assessment specifically for these import tolerances. epa.govepa.gov